molecular formula C21H18Cl2FN3O2 B2787698 3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-YL 4-(2-fluorophenyl)piperazinyl ketone CAS No. 442564-97-8

3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-YL 4-(2-fluorophenyl)piperazinyl ketone

Cat. No. B2787698
M. Wt: 434.29
InChI Key: YKLCDKIRJCRNOF-UHFFFAOYSA-N
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Description



  • This compound is a synthetic organic molecule with a complex structure.

  • It contains both an isoxazole ring and a piperazine ring, along with chloro and fluorophenyl substituents.

  • The presence of these functional groups suggests potential biological activity.





  • Synthesis Analysis



    • The synthesis of this compound involves several steps, including the formation of the isoxazole ring and the introduction of the piperazine moiety.

    • Detailed synthetic routes and reaction conditions would need to be explored in relevant literature.





  • Molecular Structure Analysis



    • The molecular formula is C21H18Cl2FN3O2.

    • The compound likely adopts a specific conformation due to the arrangement of its functional groups.

    • Further structural characterization can be done using techniques like X-ray crystallography or NMR spectroscopy.





  • Chemical Reactions Analysis



    • Investigating chemical reactions involving this compound would require reviewing relevant studies.

    • Potential reactions could include nucleophilic substitutions, cyclizations, or other transformations.





  • Physical And Chemical Properties Analysis



    • Melting point, boiling point, solubility, and stability are essential properties.

    • Experimental data from literature sources would provide accurate values.




  • Safety And Hazards



    • Safety data sheets (SDS) should be consulted for information on toxicity, handling precautions, and environmental impact.

    • The compound’s hazardous properties, if any, would be documented in the SDS.




  • Future Directions



    • Investigate potential applications: medicinal chemistry, materials science, or other fields.

    • Explore modifications to enhance selectivity, solubility, or other properties.

    • Consider further biological testing or optimization.




    properties

    IUPAC Name

    [3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H18Cl2FN3O2/c1-13-18(20(25-29-13)19-14(22)5-4-6-15(19)23)21(28)27-11-9-26(10-12-27)17-8-3-2-7-16(17)24/h2-8H,9-12H2,1H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YKLCDKIRJCRNOF-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N3CCN(CC3)C4=CC=CC=C4F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H18Cl2FN3O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    434.3 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-YL 4-(2-fluorophenyl)piperazinyl ketone

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